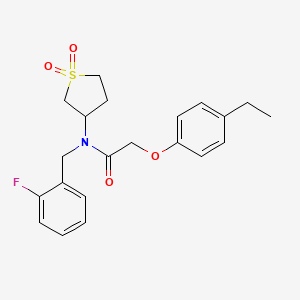![molecular formula C31H31ClN6O2 B11419668 4-(2-chlorobenzyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11419668.png)
4-(2-chlorobenzyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its intricate structure, which includes a triazoloquinazoline core, a chlorophenyl group, and a dimethylphenyl piperazine moiety
Preparation Methods
The synthesis of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps and specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazoloquinazolines and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the triazoloquinazoline core with the chlorophenyl and dimethylphenyl piperazine groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C31H31ClN6O2 |
|---|---|
Molecular Weight |
555.1 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C31H31ClN6O2/c1-21-11-12-22(2)27(19-21)35-15-17-36(18-16-35)29(39)14-13-28-33-34-31-37(20-23-7-3-5-9-25(23)32)30(40)24-8-4-6-10-26(24)38(28)31/h3-12,19H,13-18,20H2,1-2H3 |
InChI Key |
GOBQEKOJSJEXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419587.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11419590.png)
![Dimethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11419598.png)

![4-(3-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419606.png)
![8-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11419610.png)
![1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-](/img/structure/B11419612.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11419628.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B11419634.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11419636.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11419639.png)
![N-[4-(dimethylamino)benzyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B11419645.png)
![5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11419653.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419656.png)
